molecular formula C11H11F3O B8596986 2-Methyl-2-(4-trifluoromethylphenyl)propanaldehyde

2-Methyl-2-(4-trifluoromethylphenyl)propanaldehyde

Cat. No.: B8596986
M. Wt: 216.20 g/mol
InChI Key: LDNRERGPKFITFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-2-(4-trifluoromethylphenyl)propanaldehyde is a useful research compound. Its molecular formula is C11H11F3O and its molecular weight is 216.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H11F3O

Molecular Weight

216.20 g/mol

IUPAC Name

2-methyl-2-[4-(trifluoromethyl)phenyl]propanal

InChI

InChI=1S/C11H11F3O/c1-10(2,7-15)8-3-5-9(6-4-8)11(12,13)14/h3-7H,1-2H3

InChI Key

LDNRERGPKFITFU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C=O)C1=CC=C(C=C1)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A stirred solution of 119.8 grams (0.56 mole) of 2-methyl-2-(4-trifluoromethylphenyl)propanenitrile in 100 mL of toluene was cooled to -50° C., and 487 mL (0.73 mole) of diisobutylaluminium hydride (1.5M in toluene) was added dropwise during a 45 minute period while keeping the reaction mixture temperature between -45° and -50° C. Upon completion of addition, the reaction mixture was stirred at -50° C. for 30 minutes. The reaction mixture was then warmed to about 0° C., where it stirred for an additional 30 minutes. After this time, the reaction mixture was carefully poured into 1000 mL of ice-cold aqueous 1.5M sulfuric acid. The resultant mixture was stirred for about three hours, then it was allowed to stand for about 18 hours. The aqueous layer was separated and extracted with 200 mL of diethyl ether. The organic layer and the diethyl ether extract were combined and dried with magnesium sulfate. The mixture was filtered, and the filtrate was concentrated under reduced pressure, yielding 102.3 grams of 2-methyl-2-(4-trifluoromethylphenyl)propanaldehyde. The NMR spectrum was consistent with the proposed structure.
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Synthesis routes and methods II

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